methyl (2-chloro-6-ethoxy-4-{(E)-[1-(2-fluorobenzyl)-2,5-dioxoimidazolidin-4-ylidene]methyl}phenoxy)acetate
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Overview
Description
Methyl (2-chloro-6-ethoxy-4-{(E)-[1-(2-fluorobenzyl)-2,5-dioxoimidazolidin-4-ylidene]methyl}phenoxy)acetate is a complex organic compound with a variety of functional groups, including chloro, ethoxy, fluorobenzyl, and imidazolidinylidene groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl (2-chloro-6-ethoxy-4-{(E)-[1-(2-fluorobenzyl)-2,5-dioxoimidazolidin-4-ylidene]methyl}phenoxy)acetate involves multiple steps, including the formation of the imidazolidinylidene group and the subsequent attachment of the fluorobenzyl and phenoxy groups. The reaction conditions typically involve the use of organic solvents, catalysts, and controlled temperatures to ensure the desired product is obtained with high purity and yield .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. These methods ensure consistent quality and scalability while minimizing waste and environmental impact. The use of advanced purification techniques such as chromatography and crystallization is also common in industrial settings .
Chemical Reactions Analysis
Types of Reactions
Methyl (2-chloro-6-ethoxy-4-{(E)-[1-(2-fluorobenzyl)-2,5-dioxoimidazolidin-4-ylidene]methyl}phenoxy)acetate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the oxidizing agent used.
Reduction: Reduction reactions can modify the functional groups, leading to the formation of new derivatives.
Substitution: The chloro and ethoxy groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. The reaction conditions often involve specific temperatures, solvents, and catalysts to achieve the desired transformations .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while substitution reactions can introduce new functional groups such as amines or ethers .
Scientific Research Applications
Methyl (2-chloro-6-ethoxy-4-{(E)-[1-(2-fluorobenzyl)-2,5-dioxoimidazolidin-4-ylidene]methyl}phenoxy)acetate has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its unique structural features and biological activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of methyl (2-chloro-6-ethoxy-4-{(E)-[1-(2-fluorobenzyl)-2,5-dioxoimidazolidin-4-ylidene]methyl}phenoxy)acetate involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
Methyl 2-(2-chloro-6-ethoxy-4-{(Z)-[({2-[3-(trifluoromethyl)phenyl]-1,3-thiazol-4-yl}carbonyl)hydrazono]methyl}phenoxy)propanoate: A similar compound with a thiazole ring and trifluoromethyl group.
2-Chloro-3-methyl-1-butanol: A simpler compound with similar chloro and methyl groups.
Uniqueness
Methyl (2-chloro-6-ethoxy-4-{(E)-[1-(2-fluorobenzyl)-2,5-dioxoimidazolidin-4-ylidene]methyl}phenoxy)acetate is unique due to its combination of functional groups and structural complexity. This uniqueness contributes to its diverse applications and potential as a versatile chemical entity .
Properties
Molecular Formula |
C22H20ClFN2O6 |
---|---|
Molecular Weight |
462.9 g/mol |
IUPAC Name |
methyl 2-[2-chloro-6-ethoxy-4-[(E)-[1-[(2-fluorophenyl)methyl]-2,5-dioxoimidazolidin-4-ylidene]methyl]phenoxy]acetate |
InChI |
InChI=1S/C22H20ClFN2O6/c1-3-31-18-10-13(8-15(23)20(18)32-12-19(27)30-2)9-17-21(28)26(22(29)25-17)11-14-6-4-5-7-16(14)24/h4-10H,3,11-12H2,1-2H3,(H,25,29)/b17-9+ |
InChI Key |
OHCCWEPEFZALGF-RQZCQDPDSA-N |
Isomeric SMILES |
CCOC1=C(C(=CC(=C1)/C=C/2\C(=O)N(C(=O)N2)CC3=CC=CC=C3F)Cl)OCC(=O)OC |
Canonical SMILES |
CCOC1=C(C(=CC(=C1)C=C2C(=O)N(C(=O)N2)CC3=CC=CC=C3F)Cl)OCC(=O)OC |
Origin of Product |
United States |
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